Physicochemical Differentiation vs. Non-Chlorinated Analog: AlogP, PSA, and Molecular Weight Shifts Driven by 5,7-Dichloro Substitution
The target compound (CAS 355014-38-9) differs from its non-chlorinated direct analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 18239-59-3) by the presence of two chlorine atoms at positions 5 and 7. This substitution increases molecular weight by 68.93 g/mol (from 239.27 to 308.20) and substantially alters key drug-likeness parameters . The target compound exhibits an AlogP of 1.29 and PSA of 90.65 Ų (with 5 HBA and 2 HBD), whereas the non-chlorinated comparator has a reported LogP range of 2.74–3.51 and a TPSA of 50.94 Ų (with 4 HBA and 1 HBD) . The ~2.2 log-unit reduction in lipophilicity and ~40 Ų increase in polar surface area for the target compound predict significantly different membrane permeability and oral absorption characteristics according to established drug-likeness models .
| Evidence Dimension | Physicochemical properties: Molecular Weight, LogP/AlogP, Polar Surface Area, H-bond donors/acceptors |
|---|---|
| Target Compound Data | MW 308.20 g/mol; AlogP 1.29; PSA 90.65 Ų; HBA 5; HBD 2; RO5 Violations 0; QED 0.69 |
| Comparator Or Baseline | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 18239-59-3): MW 239.27 g/mol; LogP 2.74–3.51; TPSA 50.94–97.99 Ų; HBA 4; HBD 1 |
| Quantified Difference | ΔMW = +68.93 g/mol (+28.8%); ΔLogP ≈ –1.45 to –2.22 (approximately 28- to 166-fold decrease in octanol-water partition coefficient); ΔPSA ≈ +40 Ų (decrease); ΔHBA = +1; ΔHBD = +1 |
| Conditions | Computed/experimental physicochemical property data sourced from Aladdin Scientific (target), Hit2Lead and Chemscene (comparator); predicted LogP and PSA values |
Why This Matters
The pronounced reduction in lipophilicity and increase in polar surface area for the target compound predict superior aqueous solubility and altered blood-brain barrier penetration relative to the non-chlorinated analog, directly impacting formulation strategy and in vivo experimental design.
